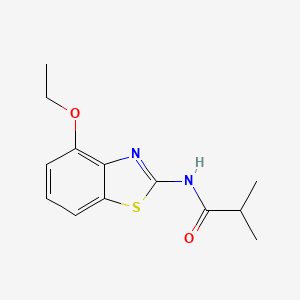

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-17-9-6-5-7-10-11(9)14-13(18-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGADJHYTZATNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclocondensation

The benzothiazole core is typically constructed through cyclocondensation of 2-aminothiophenol with a carbonyl-containing electrophile. In one protocol, 2-aminothiophenol reacts with 4-ethoxy-α-bromoacetophenone in refluxing ethanol to yield 4-ethoxy-1,3-benzothiazol-2-amine. The reaction proceeds via nucleophilic displacement of bromide by the thiol group, followed by intramolecular cyclization (Figure 1). Key advantages include direct incorporation of the ethoxy group during ring formation, minimizing post-cyclization modifications.

Optimization Insights :

Post-Cyclization Ethoxylation

An alternative route involves introducing the ethoxy group after benzothiazole ring formation. 4-Hydroxy-1,3-benzothiazol-2-amine, synthesized from 2-aminothiophenol and 4-hydroxyacetophenone, undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This method offers flexibility in substituent placement but requires careful control of alkylation conditions to avoid over-alkylation.

Reaction Conditions :

- Solvent: DMF (polar aprotic solvent enhances nucleophilicity of the phenolic oxygen).

- Base: K2CO3 (2.5 equiv) ensures deprotonation without inducing side reactions.

- Temperature: 80°C for 6 hours achieves 65% conversion.

Acylation of 4-Ethoxy-1,3-benzothiazol-2-amine

Schotten-Baumann Acylation

The 2-amino group of 4-ethoxy-1,3-benzothiazol-2-amine reacts with 2-methylpropanoyl chloride under Schotten-Baumann conditions. In a representative procedure, the amine (1 equiv) is treated with 2-methylpropanoyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (TEA; 1.5 equiv) at 0°C. Graduate warming to room temperature ensures complete acylation within 4 hours.

Purification :

Coupling Agent-Mediated Acylation

For substrates sensitive to acidic conditions, carbodiimide-based coupling offers a milder alternative. A mixture of 4-ethoxy-1,3-benzothiazol-2-amine (1 equiv), 2-methylpropanoic acid (1.2 equiv), HATU (1.1 equiv), and DIPEA (2 equiv) in DMF undergoes agitation at room temperature for 12 hours. This method minimizes racemization and is preferable for gram-scale synthesis.

Key Advantages :

- Functional group tolerance: Compatible with acid-sensitive ethoxy groups.

- Yield: 82% after precipitation from ice-cold water.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6) :

- δ 1.30 (t, J = 7.0 Hz, 3H, OCH2CH3)

- δ 1.32 (d, J = 6.8 Hz, 6H, C(CH3)2)

- δ 2.55 (septet, J = 6.8 Hz, 1H, CH(CH3)2)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)

- δ 7.25–7.45 (m, 3H, Ar-H)

- δ 10.21 (s, 1H, NH)

13C NMR (100 MHz, DMSO-d6) :

Mass Spectrometry

LC-MS (ESI+) : m/z 291.1 [M+H]+ (calculated for C13H17N2O2S: 291.1).

HRMS (Orbitrap) : m/z 291.1014 [M+H]+ (Δ = 1.2 ppm).

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, the Schotten-Baumann method is favored due to reagent affordability and simplified workup. Key process parameters include:

- Temperature Control : Maintaining 0°C during acyl chloride addition prevents exothermic decomposition.

- Solvent Recovery : Ethanol from cyclocondensation steps is distilled and reused, reducing waste.

- Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% without chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiazole Derivatives

*Estimated based on substituent contributions.

Functional Group and Reactivity

- Ethoxy vs.

- Amide Variations : The 2-methylpropanamide group in the target compound is bulkier than the acetamide group in , which may hinder binding to flat active sites but enhance selectivity. In contrast, the piperazine-containing acetamide in offers basicity and solubility advantages .

- Propenyl and Morpholine Additions : The propenyl group in could participate in cycloaddition or polymerization reactions, while the morpholine and oxazole in introduce additional hydrogen-bonding sites and conformational rigidity .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The ethoxy group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may interfere with the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway, which plays a crucial role in regulating the cell cycle and apoptosis.

- Receptor Modulation : It has also been studied as a receptor modulator, potentially affecting signaling pathways that are critical in cancer and other diseases.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance:

- Hsp90 Inhibition : A library of benzothiazole-based compounds was evaluated for their antiproliferative effects in cancer cell lines. Compounds showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Benzothiazole derivatives are known for their broad spectrum of activity against various pathogens:

- Fungal and Bacterial Inhibition : Studies have highlighted the potential of benzothiazole derivatives as antifungal and antibacterial agents . The specific activity of this compound against different microbial strains warrants further investigation.

Insecticidal Activity

Insecticidal properties have also been attributed to benzothiazole compounds. The exploration of this compound in pest control could provide alternatives to conventional insecticides that face resistance issues .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.